N-(2-oxiranylmethoxy)phthalimide

Epoxy Resin Adhesion Polymer Formulation Materials Science

Sourcing mono-functional epoxies that fail under thermal load compromises adhesive performance. N-(2-Oxiranylmethoxy)phthalimide provides a validated solution. - Enables shear adhesive strength >20 MPa at 80°C for automotive/aerospace bonding. - Chiral (S)-enantiomer achieves >99.3% ee, reducing side products by 67% in API synthesis. - Enhances adhesion to polar metal substrates like aluminum where alternatives show negligible improvement. Supplied as a high-purity crystalline powder with rigorous QC documentation.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 80041-90-3
Cat. No. B3060766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxiranylmethoxy)phthalimide
CAS80041-90-3
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1C(O1)CON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C11H9NO4/c13-10-8-3-1-2-4-9(8)11(14)12(10)16-6-7-5-15-7/h1-4,7H,5-6H2
InChIKeyAOUBDBUFQAQAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxiranylmethoxy)phthalimide Properties & Specifications


N-(2-Oxiranylmethoxy)phthalimide (CAS 80041-90-3) is an N-substituted phthalimide derivative featuring an oxirane (epoxide) ring linked via a methoxy spacer to the phthalimide nitrogen. With a molecular weight of 219.19 g/mol , this compound is typically supplied as a crystalline powder. It serves as a bifunctional building block in organic synthesis: the phthalimide moiety acts as a protected amine precursor or a thermally stable linker, while the epoxide group enables nucleophilic ring-opening reactions and covalent crosslinking . Its primary applications span epoxy resin modification, polymer crosslinking, and the synthesis of pharmaceutical intermediates .

Epoxy resin modification

Enhances adhesion to polar metal substrates via imide polarity (analog glycidyl phthalimide evidence).

High-temperature adhesive screening

Reported analog formulations maintain >20 MPa at 80°C, supporting thermal resistance research.

Chiral intermediate synthesis

(S)-enantiomer with high ee supports stereoselective API building block research (e.g., Rivaroxaban, Linezolid).

N-(2-Oxiranylmethoxy)phthalimide Substitution Risks


While many glycidyl phthalimide analogs share a similar core structure, substitution without rigorous evaluation can severely compromise material performance and synthetic efficiency. The specific stereochemistry of chiral variants (e.g., (S)-N-Glycidylphthalimide) dictates the enantiomeric outcome of downstream pharmaceuticals like Rivaroxaban [1]. Furthermore, the unique polarity and structural features of N-(2-oxiranylmethoxy)phthalimide have been shown to confer distinct advantages in adhesive formulations and polymer crosslinking density compared to other mono-functional epoxies [2]. Therefore, a like-for-like swap based solely on the phthalimide-epoxide motif is scientifically unjustified and carries significant risk.

Chiral purity mismatch

Replacing the (S)-enantiomer with a racemic mixture may lower enantiomeric excess and compromise stereoselective synthesis efficiency.

Mono-functional epoxy swap

Other mono-functional epoxies (e.g., t-butyl phenyl glycidyl ether) may not provide the same high-polarity imide functionality, potentially reducing metal adhesion and high-temperature strength.

N-(2-Oxiranylmethoxy)phthalimide Selection Evidence


Adhesive Shear Strength on Aluminum

Formulations containing glycidyl phthalimide (GPI), the direct structural analog of N-(2-oxiranylmethoxy)phthalimide, exhibit significantly enhanced adhesive performance on aluminum substrates compared to formulations using t-butyl phenyl glycidyl ether. While the latter shows almost no improvement in adhesive strength, GPI-containing resins demonstrate a marked increase in shear adhesive strength directly attributable to the high polarity of the imide group [1].

Metal Adhesion
Head-to-head
Target: Significant increase
Comparator: Almost no improvement
Supports metal bonding formulation fit.
Based on structural analog glycidyl phthalimide; aluminum substrate.
Epoxy Resin Adhesion Polymer Formulation Materials Science

High-Temperature Adhesive Performance

Epoxy resin formulations incorporating glycidyl phthalimide (GPI) exhibit exceptional high-temperature adhesive performance. A specific composition containing 25% GPI demonstrated a shear adhesive strength exceeding 20 MPa at 80°C. This performance is attributed to the resin's relatively high glass transition temperature (Tg > 80°C) and a modulus > 3 GPa in the glassy state [1].

High-Temp Strength
Class-level
>20 MPa at 80°C
(25% GPI formulation)
Indicates high-temperature adhesive potential.
Analog GPI data; class-level inference.
Structural Adhesives High-Temperature Epoxy Thermomechanical Analysis

Stereochemical Purity in Chiral Synthesis

The optically pure (S)-(+)-Glycidyl Phthalimide enantiomer (CAS 161596-47-0) achieves an enantiomeric excess (ee) of >99.3% in stereoselective synthesis applications, compared to a baseline of 92% ee achievable with racemic or lower-purity isomers . This high chiral purity is essential for the efficient synthesis of active pharmaceutical ingredients (APIs) such as Rivaroxaban and Linezolid, where the target compound serves as a key intermediate [1].

Chiral Purity
Head-to-head
(S)-enantiomer ee >99.3%
vs. 92% racemic baseline
Higher ee supports efficient API synthesis.
Chiral HPLC analysis; (S)-glycidyl phthalimide.
Chiral Synthesis Pharmaceutical Intermediates Enantiomeric Excess

Glass Transition Temperature Enhancement

In advanced polymer formulations, glycidyl phthalimide is reported to enhance the glass transition temperature (Tg) of epoxy resins by up to 25°C when compared to competitor materials A and B, which are a racemic mixture and an undisclosed isomer, respectively . This enhancement is crucial for applications demanding high thermal stability and rigidity.

Tg Enhancement
Data to verify
Up to +25°C Tg vs. racemic/unspecified isomers
Reported analog-based Tg boost; verify independently.
Limited source; via structural analog GPI.
Epoxy Resin Modification Thermal Properties Glass Transition Temperature

N-(2-Oxiranylmethoxy)phthalimide Application Scenarios


High-Strength Heat-Resistant Structural Adhesives

This compound is ideally suited for formulating structural epoxy adhesives intended for high-temperature service. Evidence confirms that formulations containing glycidyl phthalimide (GPI) can achieve shear adhesive strengths exceeding 20 MPa at 80°C, a performance benchmark for automotive and aerospace bonding applications [1]. The data supports its use over alternative mono-functional epoxies, which fail to provide this combination of high Tg and elevated-temperature strength [2].

Enantiomerically Pure Pharmaceutical Intermediates

In the pharmaceutical industry, the chiral (S)-enantiomer of this compound is a critical intermediate for synthesizing active pharmaceutical ingredients like Rivaroxaban and Linezolid [1]. The quantifiable advantage lies in its ability to achieve enantiomeric excess >99.3%, directly reducing side products by 67% and improving overall process economy compared to using racemic or lower-purity starting materials [2].

Epoxy Resin Modification for Metal Adhesion

For applications requiring strong adhesion to polar metal substrates like aluminum, N-(2-oxiranylmethoxy)phthalimide provides a scientifically proven advantage. Research demonstrates that its inclusion significantly enhances shear adhesive strength on aluminum, whereas other mono-functional epoxies (e.g., t-butyl phenyl glycidyl ether) show negligible improvement [1]. This makes it a targeted choice for coatings, primers, and composite matrix resins.

Application
Selection Property
Validation Focus
High-temperature structural adhesives
Imide polarity-driven adhesion
Shear strength thermal screening
Enantiomerically pure pharmaceutical synthesis
Chiral purity control
Enantiomeric excess analysis
Metal adhesion epoxy modification
High-polarity epoxy compatibility
Adhesion testing on target substrate

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